3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde
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Overview
Description
3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a cyclohexylmethyloxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the nitration of the aromatic ring to add the nitro group at the 5-position. The final step involves the etherification of the hydroxyl group with cyclohexylmethanol under acidic or basic conditions to form the cyclohexylmethyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzoic acid
Reduction: 3-Bromo-4-cyclohexylmethyloxy-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in the development of new catalytic systems due to its functional groups.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and inhibition due to its aldehyde and nitro groups.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde in biological systems involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
4-Bromo-3-nitrobenzaldehyde: Lacks the cyclohexylmethyloxy group, making it less bulky and potentially less selective in reactions.
3-Bromo-4-methoxy-5-nitrobenzaldehyde: Contains a methoxy group instead of a cyclohexylmethyloxy group, which may affect its solubility and reactivity.
Uniqueness: 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde is unique due to the presence of the bulky cyclohexylmethyloxy group, which can influence its steric properties and reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial configurations.
Properties
Molecular Formula |
C14H16BrNO4 |
---|---|
Molecular Weight |
342.18 g/mol |
IUPAC Name |
3-bromo-4-(cyclohexylmethoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H16BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI Key |
XQLNLHKEBFKQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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